(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623940-07-8
VCID: VC20183674
InChI: InChI=1S/C24H22FN3OS2/c1-15(2)13-27-23(29)21(31-24(27)30)12-18-14-28(19-7-5-4-6-8-19)26-22(18)17-10-9-16(3)20(25)11-17/h4-12,14-15H,13H2,1-3H3/b21-12-
SMILES:
Molecular Formula: C24H22FN3OS2
Molecular Weight: 451.6 g/mol

(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623940-07-8

Cat. No.: VC20183674

Molecular Formula: C24H22FN3OS2

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one - 623940-07-8

Specification

CAS No. 623940-07-8
Molecular Formula C24H22FN3OS2
Molecular Weight 451.6 g/mol
IUPAC Name (5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H22FN3OS2/c1-15(2)13-27-23(29)21(31-24(27)30)12-18-14-28(19-7-5-4-6-8-19)26-22(18)17-10-9-16(3)20(25)11-17/h4-12,14-15H,13H2,1-3H3/b21-12-
Standard InChI Key ZKVIKHYIWJKGGW-MTJSOVHGSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)F
Canonical SMILES CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(C)C)C4=CC=CC=C4)F

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a pyrazole-thiazolidinone hybrid core with the following substituents:

  • A 3-(3-fluoro-4-methylphenyl) group at position 3 of the pyrazole ring.

  • A phenyl group at position 1 of the pyrazole.

  • An isobutyl chain at position 3 of the thiazolidinone ring.

  • A thioxo group at position 2 of the thiazolidinone.

The (5Z) configuration indicates the Z-stereochemistry of the exocyclic double bond connecting the pyrazole and thiazolidinone moieties .

Molecular Properties

PropertyValueSource
Molecular formulaC<sub>24</sub>H<sub>22</sub>FN<sub>3</sub>OS<sub>2</sub>
Molecular weight451.578 g/mol
CAS Registry Number623940-07-8
ChemSpider ID4723769

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via a multistep cyclocondensation strategy, common for thiazolidinone derivatives :

  • Pyrazole formation: 3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is prepared through Vilsmeier-Haack formylation of the corresponding pyrazole intermediate.

  • Knoevenagel condensation: The aldehyde reacts with 3-isobutyl-2-thioxothiazolidin-4-one in the presence of a base (e.g., piperidine) to form the exocyclic double bond .

Spectroscopic Characterization

  • <sup>1</sup>H NMR: Key signals include:

    • δ 7.3–7.5 ppm (aromatic protons from phenyl groups).

    • δ 5.6–5.8 ppm (thiazolidinone CH proton).

    • δ 1.0–1.2 ppm (isobutyl methyl groups) .

  • <sup>13</sup>C NMR: Peaks at δ 160–180 ppm confirm carbonyl and thiocarbonyl groups .

Biological Activities and Mechanisms

Anticancer Activity

Analogous hybrids (e.g., 4a in ) show:

  • Moderate cytotoxicity: 31.01% inhibition against NCI-H23 lung cancer cells.

  • PPAR-γ binding: Docking scores of −9.307, suggesting potential antiproliferative mechanisms .

Enzyme Inhibition

  • COX-2 selectivity: Derivatives with similar substituents exhibit COX-2 inhibitory activity (S.I. = 26–134) surpassing celecoxib .

  • EGFR/HER-2 targeting: Hydrazone-linked analogs inhibit kinase enzymes at IC<sub>50</sub> values < 1 µM .

Pharmacological and Toxicological Data

Pharmacokinetic Predictions

ParameterPredictionTool/Study
LogP3.2 ± 0.5SwissADME
Water solubilityPoor
Blood-brain barrierModerate penetration

Toxicity Profile

  • In vitro safety: No cytotoxicity reported in normal cell lines (e.g., F180 fibroblasts) at therapeutic doses .

  • Metabolic stability: Thiazolidinones generally undergo hepatic glucuronidation, but specific data for this compound are lacking .

Future Directions and Applications

Research Priorities

  • In vivo efficacy studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structure-activity relationships (SAR): Optimize substituents (e.g., isobutyl chain) for enhanced selectivity .

  • Combination therapies: Test synergies with existing antimicrobials or chemotherapeutics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator